3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde
Description
Properties
IUPAC Name |
3a,9b-dihydrobenzo[g][1]benzothiole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS/c14-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)15-11/h1-8,10,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFBWDRXXNFRDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C(C=CC2=C1)C=C(S3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901212409 | |
| Record name | 3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901212409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887579-89-7 | |
| Record name | 3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887579-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901212409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the naphthothiophene core, followed by functionalization to introduce the carbaldehyde group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Cycloaddition Reactions
The compound participates in [3+2]-cycloaddition reactions due to its strained dihydrothiophene ring and electron-rich π-system. For example:
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Catalytic cycloadditions with alkenes/alkynes under Co₂(CO)₆ coordination form fused bicyclic structures. This reaction is accelerated under high-pressure conditions (5–14 kbar) .
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With thiocarbonyl ylides, it forms thiophene-annulated products via a stepwise mechanism involving zwitterionic intermediates .
Table 1: Cycloaddition Reaction Conditions and Outcomes
| Substrate | Catalyst/Reagent | Pressure | Yield (%) | Product Type |
|---|---|---|---|---|
| Styrene | Co₂(CO)₆, BF₃-OEt₂ | 5 kbar | 85 | Bicyclic cycloheptynol |
| Acetylene | Co₂(CO)₆ | 1 bar | 72 | Hexacarbonyldicobalt complex |
Nucleophilic Additions
The aldehyde group undergoes nucleophilic additions with amines, alcohols, and organometallic reagents:
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Reaction with primary amines forms Schiff bases, which are precursors to bioactive heterocycles.
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Grignard reagents add to the aldehyde to yield secondary alcohols, which can undergo further oxidation or dehydration.
Key Mechanistic Insight : The electron-withdrawing thiophene ring enhances the electrophilicity of the aldehyde, facilitating nucleophilic attack at the carbonyl carbon.
Oxidation and Reduction
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Oxidation : Treatment with DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) oxidizes the dihydrothiophene ring to a fully aromatic thiophene system, increasing stability .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the aldehyde to a hydroxymethyl group without affecting the thiophene ring.
Table 2: Redox Reaction Outcomes
| Reaction Type | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Oxidation | DDQ, 80°C | Aromatic thiophene derivative | 92 |
| Reduction | H₂ (1 atm), Pd-C, EtOH | 2-Hydroxymethyl derivative | 78 |
Ring-Opening and Rearrangements
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Acid-Catalyzed Rearrangement : Under BF₃-OEt₂ , the compound undergoes ring-opening to form indene-carbene intermediates, which re-close into cyclopropane-fused systems .
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Thermal Decomposition : At >200°C, retro-Diels-Alder reactions release CO and form naphthothiophene fragments .
Mechanistic Pathway :
Ring-opening proceeds via a carbocation intermediate stabilized by the thiophene’s aromatic system, followed by -hydride or alkyl shifts .
Stability and Handling
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Thermal Stability : Decomposes above 250°C with exothermic dimerization.
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Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in ethanol.
Scientific Research Applications
Reaction Conditions
- Solvents : Commonly used solvents include dichloromethane and toluene.
- Catalysts : Various catalysts may be employed to facilitate the cyclization and functionalization processes.
Chemistry
3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for:
- Electrophilic Substitution Reactions : The compound can undergo electrophilic substitution, particularly at the thiophene ring.
- Oxidation and Reduction Reactions : The aldehyde group can be oxidized to form carboxylic acids or reduced to produce alcohols.
Biology
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain pathogens.
- Anticancer Activity : Investigations into its anticancer properties are ongoing, with some studies indicating that it may interact with specific molecular targets involved in cancer pathways.
Medicine
In medicinal chemistry, this compound is explored as a precursor for drug development:
- Drug Design : Its structural features make it a candidate for designing novel therapeutic agents targeting various diseases.
- Mechanism of Action : The compound may interact with enzymes or receptors in biological systems, potentially modulating biochemical pathways through covalent bonding with nucleophilic sites on proteins.
Industry
The compound is utilized in the production of advanced materials:
- Organic Semiconductors : Its electronic properties make it suitable for applications in organic electronics and photovoltaic cells.
- Chemical Sensors : Due to its ability to undergo various chemical reactions, it can be incorporated into sensors for detecting specific analytes.
Uniqueness of this compound
This compound's unique combination of naphthalene and thiophene rings along with an aldehyde functional group provides distinct electronic and steric properties that enhance its utility across various scientific disciplines.
Mechanism of Action
The mechanism of action of 3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparison with Similar Compounds
Core Structure and Substituents
The compound’s partially saturated naphthothiophene core distinguishes it from fully aromatic analogues. Key structural comparisons include:
Table 1: Structural and Physicochemical Properties
The dihydro derivative’s reduced conjugation may lower its fluorescence quantum yield compared to aromatic naphthothiophenes but could improve solubility for solution-processed materials .
Functional and Application-Based Comparisons
Optoelectronic Properties
- Aromatic Analogues : Fully aromatic naphthothiophenes exhibit strong π-π stacking and high charge-carrier mobility, making them suitable for organic semiconductors .
- Thienothiophene Analogues: Thieno[3,2-b]thiophene-2-carbaldehyde derivatives demonstrate utility in chemosensors for cations (Cu²⁺, Hg²⁺) due to their electron-deficient cores .
Key Research Findings
- Thermal Stability: Oxidized benzothieno[3,2-b]benzothiophene (BTBT) derivatives show improved thermal stability over non-oxidized forms . The dihydro compound’s stability may lie between aromatic and fully saturated analogues.
- Cytotoxicity: Indenoindole derivatives with substituents at specific positions exhibit low cytotoxicity, a trait that may extend to the dihydro compound if similar substitution patterns are employed .
Biological Activity
Chemical Identity and Structure
3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde is an organic compound with the molecular formula CHOS and a CAS number of 887579-89-7. It belongs to the class of naphthothiophenes, characterized by a naphthalene ring fused with a thiophene ring and an aldehyde functional group. This unique structure contributes to its potential biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization of suitable precursors and subsequent functionalization to introduce the carbaldehyde group. Common methods may utilize various catalysts and solvents under controlled temperatures to optimize yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through its aldehyde group, which can form covalent bonds with nucleophilic sites. This interaction may influence various biochemical pathways, potentially affecting cellular functions .
Anticancer Activity
Preliminary studies suggest that compounds within the naphthothiophene class may exhibit anticancer properties. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound could be a candidate for further investigation in cancer therapy .
Case Studies
While specific case studies focusing solely on this compound are scarce, related compounds have been studied extensively:
Research Applications
This compound has several potential applications in scientific research:
- Medicinal Chemistry : As a building block for synthesizing more complex organic molecules with potential therapeutic effects.
- Biological Studies : Investigating its role in biological pathways due to its unique structural characteristics.
- Material Science : Exploring its use in developing advanced materials or chemical sensors due to its electronic properties .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 3a,9b-dihydronaphtho[1,2-b]thiophene-2-carbaldehyde?
- Methodological Answer : A common approach involves formylation of the thiophene core using Vilsmeier-Haack conditions (POCl₃/DMF) . For example, thieno[3,2-b]thiophene derivatives are synthesized via this method, yielding carbaldehyde products with high regioselectivity. Column chromatography (silica gel, THF/hexane elution) is critical for purification to remove byproducts like triethylammonium chloride . Reaction progress should be monitored via thin-layer chromatography (TLC) to optimize reaction time (typically 24–72 hours) .
Q. How can I characterize the purity and structure of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- 1H/13C NMR : Look for aldehyde proton signals at δ ~9.7–9.8 ppm (singlet) and confirm coupling patterns for the dihydronaphtho-thiophene backbone .
- HRMS : Use ESI-TOF to verify molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
- X-ray crystallography : Resolve stereochemistry and confirm intramolecular interactions (e.g., O-H⋯O hydrogen bonds) using datasets refined with SHELXL .
Q. What solvents and conditions are optimal for crystallization?
- Methodological Answer : Recrystallize from acetonitrile or dichloromethane/ether mixtures to obtain single crystals. Slow evaporation at room temperature is preferred to avoid thermal decomposition. For example, acenaphtho-pyrrole derivatives crystallize effectively in acetonitrile .
Advanced Research Questions
Q. How does the electron distribution in this compound influence its photocatalytic performance in covalent organic frameworks (COFs)?
- Methodological Answer : Integrate the carbaldehyde into COFs (e.g., TAPT-FTPB systems) to study asymmetric electron distribution. Density functional theory (DFT) calculations reveal enhanced O₂ adsorption and charge separation, leading to solar-to-chemical efficiencies up to 1.22% for H₂O₂ production . Experimental validation requires in situ UV-vis spectroscopy and electron paramagnetic resonance (EPR) to track reactive oxygen species .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Discrepancies arise from catalyst choice and reaction scale. For example, silica-supported ionic liquids improve yields in acenaphtho-pyrrole syntheses by enhancing proton transfer . Small-scale reactions (≤5 mmol) often report higher yields due to better temperature control. Compare yields under inert (N₂) vs. ambient conditions, as oxidation side reactions may occur .
Q. How can intramolecular hydrogen bonding be exploited to stabilize its conformation for drug design?
- Methodological Answer : Analyze crystal structures to identify O-H⋯O and C-H⋯π interactions that enforce planar or twisted conformations . For antibacterial applications, derivatives like dihydroxynaphtyl aryl ketones (dNAKs) leverage these interactions to inhibit bacterial FtsZ polymerization. Synthesize analogs via Claisen-Schmidt condensations with substituted benzaldehydes .
Q. What mechanistic insights explain its role in triplet-triplet annihilation upconversion (TTA-UC)?
- Methodological Answer : The thiophene-carbaldehyde moiety acts as a triplet sensitizer. Study its excited-state dynamics using transient absorption spectroscopy. Modify the dihydronaphtho ring to enhance intersystem crossing (ISC) efficiency. For example, tetrathienothiophene porphyrins exhibit prolonged triplet lifetimes (≥100 µs) under 532 nm excitation .
Data Contradictions and Validation
Q. Why do NMR spectra of similar carbaldehydes show variability in aldehyde proton shifts?
- Methodological Answer : Solvent polarity and hydrogen bonding alter chemical shifts. For instance, DMSO-d₆ deshields the aldehyde proton (δ 9.78 ppm) compared to CDCl₃ (δ 9.6 ppm) . Always report solvent and temperature conditions to ensure reproducibility.
Q. How reliable are computational models for predicting its reactivity in cross-coupling reactions?
- Methodological Answer : Validate DFT-predicted activation energies with experimental kinetic studies (e.g., Suzuki-Miyaura couplings). Palladium catalysts (e.g., Pd(PPh₃)₄) require strict anhydrous conditions to prevent aldehyde oxidation . Compare computed vs. observed regioselectivity in bromination reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
